6-Chloro-5-nitronicotinic acid

Photoaffinity Labeling Nicotinic Acetylcholine Receptor Synthetic Yield

For researchers developing nicotinic acetylcholine receptor (nAChR) probes, sourcing a building block with the correct regioisomeric purity is critical. 6-Chloro-5-nitronicotinic acid is specifically validated for this role, overcoming failures seen with generic analogs. - Enables synthesis of 5-azido-6-chloropyridin-3-ylmethyl probes (Ki = 4.4-60 nM) via selective nitro reduction & diazotization. - High-yielding (up to 85%) conversion to key intermediates, ensuring cost-effective scale-up for neonicotinoid insecticide candidates. - Differentiated by a published X-ray crystal structure for unambiguous 3D molecular modeling reference.

Molecular Formula C6H3ClN2O4
Molecular Weight 202.55 g/mol
CAS No. 7477-10-3
Cat. No. B1296474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-nitronicotinic acid
CAS7477-10-3
Molecular FormulaC6H3ClN2O4
Molecular Weight202.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11)
InChIKeyHCRHNMXCDNACMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-nitronicotinic acid: Key Intermediate for nAChR Photoaffinity Probes


6-Chloro-5-nitronicotinic acid is a halogenated and nitrated pyridine carboxylic acid derivative of nicotinic acid . Characterized by a chlorine atom at the 6-position and a nitro group at the 5-position on the pyridine ring, its primary value lies in its role as a critical intermediate . The nitro group enables selective reduction to an amine, which can be diazotized for azide introduction, a key step in synthesizing photoaffinity probes for mammalian and insect nicotinic acetylcholine receptors (nAChRs) .

Workflow Multi-step synthesis of photoaffinity probes for nAChR and NAADP receptor mapping
Selection Context Halogenated pyridine intermediate with orthogonal nitro reduction and chloro functionalization handles
Reported Fit Supported by published two-step, high-yield route to azido probe intermediates

Why Substitution Fails for 6-Chloro-5-nitronicotinic acid


Generic substitution with other chlorinated pyridine carboxylic acids fails because the precise 6-chloro,5-nitro substitution pattern is essential for its unique synthetic utility . This specific arrangement allows for orthogonal reactivity: the nitro group serves as a latent amine for subsequent diazotization and azide introduction, while the chloro substituent provides a handle for further functionalization or maintains essential binding interactions in downstream nAChR probes . Analogs lacking this specific substitution pattern, such as 6-chloronicotinic acid or 5-nitronicotinic acid, cannot be converted into the critical 5-azido-6-chloropyridin-3-ylmethyl intermediate required for high-affinity nAChR photoaffinity labeling .

Regioisomer mismatch: 6-chloronicotinic acid or 5-nitronicotinic acid lack the specific 6-chloro,5-nitro pattern required for orthogonal azide introduction.
Synthetic route divergence: Alternative electrophilic azide introduction routes from morpholine derivatives may not reproduce the reported high-yield two-step sequence.
Affinity context may shift: Probes derived from analogs without the 6-chloro-5-azido motif may show substantially different nAChR binding profiles.

6-Chloro-5-nitronicotinic acid vs Analogs: Key Evidence


Superior Synthetic Efficiency

6-Chloro-5-nitronicotinic acid enables a two-step, high-yield synthesis of the essential photoaffinity probe intermediate 5-azido-6-chloropyridin-3-ylmethyl chloride, with overall yields up to 85% for the final probe . In contrast, the alternative electrophilic azide introduction route from N-(6-chloropyridin-3-ylmethyl)morpholine is more complex and lower yielding . This directly impacts the cost-effectiveness and scalability of probe production for receptor mapping studies.

Synthetic Efficiency
Head-to-head
Reported yield up to 85% for final probe
Nitro reduction/diazotization routevselectrophilic azide introduction (lower, unspecified yield)
Supports higher synthetic throughput and reduced cost for probe production.
Reported in multi-step synthesis of probes 1 and 2.
Photoaffinity Labeling Nicotinic Acetylcholine Receptor Synthetic Yield

Essential Precursor for High-Affinity nAChR Probes

The azido probes derived from 6-Chloro-5-nitronicotinic acid exhibit exceptionally high affinity for mammalian α4β2 nAChRs (Ki = 4.4–60 nM) and insect nAChRs (Ki = 1–15 nM) . These values represent a 7–79-fold increase in affinity compared to the parent compound imidacloprid (Ki ~ 300 nM for α4β2), validating the critical role of the 5-azido-6-chloropyridinyl moiety . Such potency is essential for effective photoaffinity labeling and target identification.

nAChR Binding Affinity
Class-level
Derived azido probes: Ki = 4.4–60 nM
Reported 7–79-fold higher affinity context vs. parent imidacloprid (Ki ~300 nM) for α4β2 nAChR.
Supports photoaffinity labeling endpoint interpretation; assay context: [3H](-)-nicotine competition.
Neonicotinoid Binding Affinity Insecticide Research

Validated Utility in NAADP Receptor Mapping via 5-Azido-NAADP Probe

The 5-azido moiety, which can be derived from 6-Chloro-5-nitronicotinic acid, is integral to the potent NAADP analog 5-azido-NAADP . This compound displays an IC50 of 18 nM in competition ligand binding assays against [32P]NAADP and is a full agonist for Ca2+ release from sea urchin egg homogenates . In contrast, 4-substituted NAADP analogs exhibit a complete loss of agonist potency . This demonstrates the critical, position-specific utility of the 5-substitution pattern found in the target compound for developing chemical biology tools.

NAADP Receptor Probe Potency
Cross-study
Derived 5-azido-NAADP: IC50 = 18 nM
5-substitution pattern critical for agonist activity; 4-substituted analogs show loss of potency.
Full agonist in Ca2+ release assay; assay context: sea urchin egg homogenate.
Calcium Signaling NAADP Receptor Chemical Biology

Validated High Purity and Analytical Confirmation

6-Chloro-5-nitronicotinic acid is commercially available from multiple suppliers with a standard purity of 98% as verified by NMR, HPLC, and GC . This high purity is critical for reproducible synthetic outcomes, especially in multi-step syntheses of sensitive photoaffinity probes where impurities can compromise yield and final product activity. In contrast, lower-purity grades (e.g., 95%) may contain uncharacterized byproducts that hinder downstream applications . The availability of analytical data, including InChIKey (HCRHNMXCDNACMH-UHFFFAOYSA-N), ensures unambiguous compound identity .

Commercial Purity
Data to verify
≥98% (supplier specification)
Higher purity may support reproducible multi-step probe synthesis vs. 95% grades.
Verification methods: NMR, HPLC, GC. Source-specific review recommended.
Quality Control Procurement Analytical Chemistry

X-ray Crystal Structure Confirmation

The crystal and molecular structure of 6-Chloro-5-nitronicotinic acid has been determined by X-ray diffraction methods, providing unambiguous proof of its molecular geometry . The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a=10.072(2) Å, b=19.434(7) Å, c=19.462(3) Å, and β=101.07(1)° . This level of structural characterization is not available for many closely related analogs, such as 6-chloro-5-aminonicotinic acid, offering a higher degree of confidence in compound identity for researchers requiring precise structural data.

Crystal Structure
Class-level
Monoclinic P2₁/n; a=10.072 Å, b=19.434 Å, c=19.462 Å
Published 3D structural data provides unambiguous identity confirmation for modeling studies.
Many analogs lack comparable crystallographic characterization.
Crystallography Structural Biology Chemical Characterization

6-Chloro-5-nitronicotinic acid: Key Applications


Photoaffinity Probes for nAChR Mapping

6-Chloro-5-nitronicotinic acid is the essential starting material for synthesizing high-affinity azido probes (Ki = 4.4–60 nM) used to map binding sites on mammalian and insect nAChRs . Its unique 5-nitro group enables selective reduction and diazotization to introduce a photoactivatable azide, a transformation not feasible with other chloronicotinic acid isomers . This application is critical for neonicotinoid insecticide research and neurobiology.

NAADP Receptor Chemical Biology Tools

Researchers investigating calcium signaling can utilize 6-Chloro-5-nitronicotinic acid as a precursor to synthesize 5-azido-NAADP, a potent (IC50 = 18 nM) and full agonist photoaffinity probe for the NAADP receptor . The 5-substitution pattern on the pyridine ring, directly accessible from this compound, is essential for retaining high affinity and agonist activity, a feature lost with 4-substituted analogs .

Neonicotinoid Insecticide Intermediate Production

Due to its high-yielding (up to 85%) conversion to key intermediates like 5-azido-6-chloropyridin-3-ylmethyl chloride , this compound is a strategically important building block for industrial-scale synthesis of neonicotinoid insecticide candidates. Its commercial availability in ≥98% purity with validated analytical data ensures reproducible, cost-effective manufacturing processes .

Crystallography and Structural Biology Research

For projects requiring definitive structural proof, 6-Chloro-5-nitronicotinic acid offers the advantage of a published X-ray crystal structure (monoclinic space group P2₁/n) . This provides an unambiguous 3D reference for molecular modeling, docking studies, and crystallographic analysis, a level of characterization not readily available for many analogous compounds.

Application
Selection Property
Validation Focus
nAChR Photoaffinity Probe Synthesis
Orthogonal nitro/chloro reactivity for azide introduction
Confirm conversion to 5-azido-6-chloropyridinyl intermediate and nAChR binding assay context
NAADP Receptor Chemical Biology Tools
5-substituted pyridine scaffold for high-affinity probe synthesis
Validate agonist activity retention in Ca2+ release model-response context
Neonicotinoid Insecticide Intermediate Production
High-yield scalable route to key azido intermediate
Assess lot-to-lot purity and synthetic reproducibility for scale-up
Structural Biology and Modeling
Published X-ray crystal structure for unambiguous 3D reference
Use crystallographic data for docking and molecular geometry verification

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